molecular formula C20H25NO3 B3054759 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol CAS No. 61832-55-1

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol

Cat. No.: B3054759
CAS No.: 61832-55-1
M. Wt: 327.4 g/mol
InChI Key: JOSGMXAISUHTJO-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol is a compound belonging to the piperidine class, characterized by a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.

Chemical Reactions Analysis

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol undergoes various chemical reactions, including:

Common reagents include bases, acids, and catalysts that facilitate these reactions. Major products formed from these reactions include various substituted piperidines and their derivatives.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol can be compared with other similar compounds, such as:

    1-Benzyl-3-(3,4-dimethoxyphenyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-Benzyl-3-(3,4-dimethoxyphenyl)-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a piperidine ring, leading to different chemical properties.

    1-Benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde:

Biological Activity

1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activity, particularly as a cholinesterase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, mechanisms, and implications for therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of piperidine derivatives with substituted benzyl and methoxy groups. The structural features include a piperidine ring, which is crucial for its biological interactions, particularly in targeting acetylcholinesterase (AChE) enzymes.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Cholinesterase Inhibition : The compound has shown significant inhibitory activity against AChE, which is vital in the treatment of Alzheimer's disease (AD). Studies indicate that derivatives with similar structures demonstrate varying degrees of AChE inhibition, with some compounds achieving IC50 values as low as 12.1 nM for human AChE .
  • Neuroprotective Effects : In vitro studies using PC12 cells have demonstrated that this compound can protect against amyloid-induced neurotoxicity. This suggests potential applications in neurodegenerative diseases where oxidative stress and amyloid aggregation are involved .
  • Blood-Brain Barrier Penetration : The ability of the compound to penetrate the blood-brain barrier (BBB) has been confirmed through PAMPA-BBB assays and ex vivo experiments in mice. This property is crucial for any drug targeting central nervous system disorders .

Cholinesterase Inhibition

The inhibition of AChE is a primary focus due to its role in AD. In various studies:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 2.6 μM to 12.1 nM against different forms of AChE .
CompoundAChE IC50 (nM)BuChE IC50 (μM)Selectivity Ratio
5l12.12.6High
5m8.64.4Moderate

Neuroprotection

The neuroprotective effects were assessed through cell viability assays:

  • PC12 Cell Line : Compound 5l exhibited a protective effect with a viability increase of approximately 64.7% at a concentration of 20 μM against amyloid-induced toxicity .

Molecular Docking Studies

Molecular docking studies have elucidated the interaction mechanisms:

  • Binding Affinity : The N-benzyl moiety interacts with the catalytic active site (CAS) of AChE, while the dimethoxyphenyl group appears to stabilize binding through π-stacking interactions .

Case Studies and Clinical Implications

Research indicates that compounds like this compound could serve as promising candidates for AD treatment due to their dual action as cholinesterase inhibitors and neuroprotectants.

Clinical Relevance

The potential for these compounds to mitigate symptoms of AD highlights their importance in ongoing pharmacological research aimed at developing effective treatments for neurodegenerative disorders.

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-18-10-9-17(13-19(18)24-2)20(22)11-6-12-21(15-20)14-16-7-4-3-5-8-16/h3-5,7-10,13,22H,6,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSGMXAISUHTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCN(C2)CC3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517084
Record name 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61832-55-1
Record name 1-Benzyl-3-(3,4-dimethoxyphenyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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